molecular formula C17H32N2S2 B14637600 [(Dicyclohexylamino)sulfanyl](diethylamino)methanethione CAS No. 55349-00-3

[(Dicyclohexylamino)sulfanyl](diethylamino)methanethione

Cat. No.: B14637600
CAS No.: 55349-00-3
M. Wt: 328.6 g/mol
InChI Key: BPRUWMNGNWVDSL-UHFFFAOYSA-N
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Description

(Dicyclohexylamino)sulfanylmethanethione is a chemical compound known for its unique structure and properties It is composed of a methanethione core with dicyclohexylamino and diethylamino groups attached to a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dicyclohexylamino)sulfanylmethanethione typically involves the reaction of dicyclohexylamine and diethylamine with a sulfur-containing reagent. One common method is the reaction of dicyclohexylamine and diethylamine with carbon disulfide (CS₂) under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of (Dicyclohexylamino)sulfanylmethanethione may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(Dicyclohexylamino)sulfanylmethanethione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino groups under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(Dicyclohexylamino)sulfanylmethanethione has a wide range of applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Dicyclohexylamino)sulfanylmethanethione involves its interaction with molecular targets through its sulfanyl and amino groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The compound’s reactivity with biological molecules makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents.

Comparison with Similar Compounds

(Dicyclohexylamino)sulfanylmethanethione can be compared with other sulfur-containing compounds such as:

    (Dibutylamino)[(dicyclohexylamino)sulfanyl]methanethione: Similar structure but with different alkyl groups.

    (Diethylamino)[(diethylamino)sulfanyl]methanethione: Contains diethylamino groups instead of dicyclohexylamino groups.

    Methanesulfenamide derivatives: Compounds with similar sulfur-nitrogen bonds but different substituents.

The uniqueness of (Dicyclohexylamino)sulfanylmethanethione lies in its specific combination of dicyclohexylamino and diethylamino groups, which confer distinct chemical and biological properties.

Properties

CAS No.

55349-00-3

Molecular Formula

C17H32N2S2

Molecular Weight

328.6 g/mol

IUPAC Name

(dicyclohexylamino) N,N-diethylcarbamodithioate

InChI

InChI=1S/C17H32N2S2/c1-3-18(4-2)17(20)21-19(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h15-16H,3-14H2,1-2H3

InChI Key

BPRUWMNGNWVDSL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SN(C1CCCCC1)C2CCCCC2

Origin of Product

United States

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